Home > Products > Screening Compounds P11389 > 4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide
4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide -

4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide

Catalog Number: EVT-4930262
CAS Number:
Molecular Formula: C22H20INO3
Molecular Weight: 473.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: Benzamide derivatives often act as enzyme inhibitors, either through competitive or non-competitive binding to the active site. This inhibition can disrupt crucial biological pathways and result in therapeutic effects. [, , ]
  • Receptor binding: Some benzamides can interact with specific receptors, acting as agonists or antagonists to modulate downstream signaling pathways. [, , ]
Applications
  • Pharmacological probes: Benzamides with specific substitutions are utilized as pharmacological tools to investigate receptor activity and signaling pathways. [, , ]
  • Drug development: Several benzamide derivatives exhibit promising biological activity and are being explored as potential drug candidates for various diseases. [, , , , ]

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide

  • Compound Description: This group of compounds, represented by the general structure 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis (MTB). Many exhibited promising activity with IC50 values below 1 µg/mL. [, ] They were also found to be non-cytotoxic against the human cancer cell line HeLa. []

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

  • Compound Description: ML-1035 is a 5-hydroxytryptamine (5HT3) receptor antagonist. Its pharmacokinetics, including its metabolic interconversion with its sulfide and sulfone metabolites, have been studied in rats. [, ]

3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide ([18F]3)

  • Compound Description: [18F]3 is a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide, a potent and selective GlyT2 antagonist. [18F]3 was designed as a potential PET radiotracer for in vivo assessment of the GlyT-2 transporter. []

5-Amino-2-ethoxy-N-(substituted-phenyl)benzamides

  • Compound Description: This series of derivatives, designed based on the structures of TFAP (a COX-1 inhibitor) and parsalmide (a known COX-1 inhibitory analgesic agent), were investigated for their potential as analgesics. These compounds displayed analgesic activity in a murine acetic acid-induced writhing test. []

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

  • Compound Description: This compound is a key intermediate in the synthesis of vardenafil. []

4-Amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides

  • Compound Description: This series of compounds was designed to explore the structure-activity relationships of benzamides as selective and potent gastrokinetic agents. The N-4 substituent variations included alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. Compounds with specific N-4 substituents, such as isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)-propyl, or pyridylmethyl, demonstrated potent in vivo gastric emptying activity. []

N-(2-Benzoylphenyl)-L-tyrosine derivatives

  • Compound Description: This class of compounds was identified as potent, selective PPARgamma agonists with antidiabetic properties. []
  • Compound Description: This compound has been investigated for its potential in cancer treatment. Research explored its use alone and in combination with other cancer treatments like surgery, chemotherapy, hormonal therapy, and radiotherapy. [, , ] A novel administration scheme involving administration for 4 consecutive days followed by 3 days without administration was also investigated. [, ]

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

  • Compound Description: CTB and CTPB were studied for their effects on the p300 histone acetyltransferase enzyme. CTPB was found to be a good activator of p300 HAT activity, while CTB was found to activate p300 HAT activity but not p300/CBP-associated factor activity. [, , , , ] CTPB requires the pentadecyl hydrocarbon chain for HAT activation, and the relative position of -CF3 and -Cl in CTB is crucial for its activation properties. [] Studies suggest that these compounds activate p300 by altering its structure. []

4-Acetamido-2-ethoxy-N-(aryl sulfonamido)benzamide derivatives

  • Compound Description: This series of derivatives was synthesized and evaluated for their antimicrobial activity. []
  • Compound Description: These thiourea derivatives were investigated as potential Sirtuin-1 (SIRT1) inhibitors. [] Docking studies suggested that they exhibit good inhibition of SIRT1. []
  • Compound Description: These compounds are metabolites of mosapride, a gastroprokinetic agent. [] They were synthesized to confirm their structures and their serotonin-4 receptor binding affinity was found to be lower than that of mosapride. []
  • Compound Description: Mosapride citrate is a gastroprokinetic agent that acts as a serotonin 5-HT4 receptor agonist. [, , ] Its pharmacological effects, including its ability to enhance gastric emptying and its affinity for 5-HT4 receptors, have been extensively studied. [, , ]

Properties

Product Name

4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide

IUPAC Name

3-ethoxy-N-(2-iodophenyl)-4-phenylmethoxybenzamide

Molecular Formula

C22H20INO3

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C22H20INO3/c1-2-26-21-14-17(22(25)24-19-11-7-6-10-18(19)23)12-13-20(21)27-15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,24,25)

InChI Key

YNZQBQCGGNTIBF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2I)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2I)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.